molecular formula C13H6F4N4O B7143511 N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide

N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide

Cat. No.: B7143511
M. Wt: 310.21 g/mol
InChI Key: APZVBQXWDRXAKL-UHFFFAOYSA-N
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Description

N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety and the tetrafluorobenzamide group imparts unique chemical and physical properties to this compound, making it a subject of interest in scientific research.

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N4O/c14-7-4-6(10(15)12(17)11(7)16)13(22)18-5-1-2-8-9(3-5)20-21-19-8/h1-4H,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZVBQXWDRXAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NC(=O)C3=CC(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with 2H-benzotriazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The purification process may involve crystallization or other large-scale separation techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the benzotriazole and tetrafluorobenzamide moieties.

    Reduction: The major products are reduced forms of the compound, where the amide group may be converted to an amine.

    Substitution: The major products are substituted derivatives where the fluorine atoms are replaced by other functional groups.

Scientific Research Applications

N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The tetrafluorobenzamide group can enhance the compound’s binding affinity and specificity towards its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-benzotriazol-5-yl)hexanamide
  • 5-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide
  • N-(2-phenyl-2H-benzotriazol-5-yl)-1,2-dihydro-5-acenaphthylenecarboxamide

Uniqueness

N-(2H-benzotriazol-5-yl)-2,3,4,5-tetrafluorobenzamide is unique due to the presence of the tetrafluorobenzamide group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs. Additionally, the combination of the benzotriazole and tetrafluorobenzamide moieties provides a versatile platform for further functionalization and application in various fields.

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